Acedapsone-d8

Description

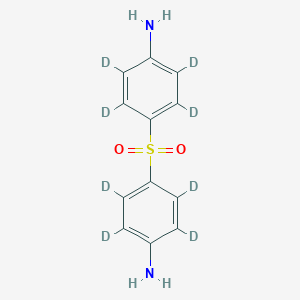

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456285 |

Source

|

| Record name | Dapsone-D8 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-38-4 |

Source

|

| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapsone-D8 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Acedapsone-d8 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedapsone-d8 is the deuterated form of Acedapsone, a long-acting prodrug of the antibacterial and antimalarial agent, Dapsone.[1] In the field of biomedical research and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The primary application of this compound is as an internal standard in bioanalytical assays, particularly in pharmacokinetic and drug metabolism studies. Its use in conjunction with mass spectrometry ensures accurate quantification of Acedapsone in complex biological matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of this compound, its properties, and its principal application in research.

Physicochemical Properties of Acedapsone

Acedapsone, also known as diacetyldapsone, is chemically N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide.[2] Key physicochemical properties are summarized in the table below. The molecular weight of this compound will be higher than that of Acedapsone by approximately 8 Da, corresponding to the eight deuterium atoms.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₆N₂O₄S | [3] |

| Molecular Weight | 332.37 g/mol | [3] |

| Appearance | White or slightly yellow crystals | [4][5] |

| Melting Point | 289-292 °C | [4][5] |

| Solubility | Almost insoluble in water | [4][5] |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | [6] |

| InChI | InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | [2] |

Primary Use in Research: Internal Standard for Quantitative Bioanalysis

The core function of this compound in a research setting is to serve as an ideal internal standard for the quantification of Acedapsone in biological samples (e.g., plasma, serum, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical and physical properties of this compound to the unlabeled analyte, Acedapsone, ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its distinct mass allows for separate detection by the mass spectrometer, enabling precise and accurate quantification of the analyte.

Signaling Pathway Context: Pharmacokinetics of Acedapsone

Acedapsone is a prodrug that is slowly metabolized in the body to Dapsone, the active therapeutic agent. The pharmacokinetic profile of Acedapsone and its conversion to Dapsone is a critical area of study. This compound is instrumental in elucidating these pharmacokinetic pathways.

Experimental Protocol: Quantification of Acedapsone in Human Plasma using LC-MS/MS with this compound Internal Standard

The following is a representative experimental protocol for the quantitative analysis of Acedapsone in human plasma. This protocol is adapted from established methods for the analysis of Dapsone and related compounds.[7][8]

Materials and Reagents

-

Acedapsone reference standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate

-

Formic Acid

-

Deionized Water

-

Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX)[8]

Sample Preparation (Solid Phase Extraction)

-

Spiking: To 200 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, add the appropriate concentration of Acedapsone standard solution.

-

Precipitation: Add 200 µL of 5mM Ammonium Acetate and vortex.[7]

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[7]

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate solution).[7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 10 µL.[8]

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

The mass spectrometer is operated in positive ion mode. The MRM transitions for Acedapsone and this compound need to be optimized. The following are hypothetical yet plausible transitions based on the structure of Acedapsone.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acedapsone | 333.1 | 291.1 | 20 |

| 333.1 | 156.1 | 25 | |

| This compound | 341.1 | 299.1 | 20 |

| 341.1 | 164.1 | 25 |

Note: These values are illustrative and require empirical optimization on the specific instrument used.

Experimental Workflow Diagram

Data Analysis and Quality Control

The concentration of Acedapsone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Acedapsone in the unknown samples is then interpolated from this calibration curve.

Method validation should be performed according to regulatory guidelines and include assessments of:

-

Linearity: The range over which the assay is accurate.

-

Accuracy and Precision: Intra- and inter-day variability.

-

Selectivity and Specificity: Ensuring no interference from endogenous components.

-

Matrix Effect: Assessing the impact of the biological matrix on ionization.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under different storage conditions.

Conclusion

This compound is a critical tool for researchers in drug development and pharmacology. Its primary role as an internal standard in LC-MS/MS-based bioanalysis enables the accurate and precise quantification of Acedapsone in biological matrices. This, in turn, facilitates essential research into the pharmacokinetics, metabolism, and efficacy of Acedapsone as a therapeutic agent. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in a research setting.

References

- 1. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acedapsone - Wikipedia [en.wikipedia.org]

- 3. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acedapsone CAS#: 77-46-3 [m.chemicalbook.com]

- 5. acedapsone | 77-46-3 [chemicalbook.com]

- 6. ClinPGx [clinpgx.org]

- 7. isca.me [isca.me]

- 8. agilent.com [agilent.com]

Acedapsone-d8: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth overview of the chemical structure, properties, and biological significance of Acedapsone-d8, a deuterated analog of the anti-infective agent Acedapsone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the diacetylated and deuterated form of the well-known drug Dapsone. The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium atoms, typically on the aromatic rings, to enhance its metabolic stability and utility in pharmacokinetic studies.

Chemical Structure:

-

IUPAC Name: N-[4-[4-(acetylamino-d3)phenyl-2,3,5,6-d4]sulfonylphenyl]acetamide-d3

-

Chemical Formula: C₁₆H₈D₈N₂O₄S

-

Canonical SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C (non-deuterated)

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Acedapsone and its deuterated analog.

| Property | Acedapsone | This compound |

| Molecular Formula | C₁₆H₁₆N₂O₄S | C₁₆H₈D₈N₂O₄S |

| Molecular Weight | 332.37 g/mol [1][2] | 340.42 g/mol |

| Melting Point | 289-292 °C[2] | Not available |

| Appearance | White or slightly yellow crystalline powder[2] | Not available |

| Solubility | Almost insoluble in water[2] | Not available |

Synthesis and Experimental Protocols

Acedapsone is synthesized by the acetylation of dapsone.[1] The synthesis of this compound would follow a similar pathway, utilizing deuterated precursors.

Proposed Synthesis of this compound:

A plausible synthetic route for this compound involves the acetylation of Dapsone-d8.

-

Starting Material: Dapsone-d8 (4,4'-sulfonyldianiline-d8)

-

Reagent: Acetic anhydride-d6 or Acetyl-d3 chloride

-

Solvent: A suitable aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Dapsone-d8 in the chosen solvent.

-

Add the acetylating agent (Acetic anhydride-d6 or Acetyl-d3 chloride) dropwise to the solution at room temperature.

-

The reaction mixture is stirred for a specified period (e.g., 12-24 hours) to ensure complete diacetylation.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by precipitation through the addition of a non-polar solvent or by removal of the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Experimental Workflow for Synthesis:

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum would show a molecular ion peak corresponding to the calculated mass of this compound (340.42 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a significant reduction or absence of signals corresponding to the aromatic protons, confirming deuteration. ¹³C NMR would remain largely unchanged from the non-deuterated analog.

Metabolism and Signaling Pathways

Acedapsone is a long-acting prodrug that is slowly metabolized in the body to its active form, Dapsone.[1] Therefore, the biological activity and signaling pathways of Acedapsone are primarily those of Dapsone.

Metabolic Pathway:

The primary metabolic pathway of Acedapsone involves deacetylation to form Monoacetyl Dapsone (MADDS) and subsequently Dapsone. Dapsone itself is further metabolized in the liver, primarily through two pathways: N-acetylation to MADDS and N-hydroxylation to Dapsone hydroxylamine. The N-acetylation is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, while the N-hydroxylation is mediated by cytochrome P450 enzymes, particularly CYP2E1, CYP2C9, and CYP3A4.

Signaling Pathway (Anti-inflammatory Action of Dapsone):

The anti-inflammatory effects of Dapsone, the active metabolite of Acedapsone, are attributed to its ability to interfere with neutrophil function. Dapsone has been shown to inhibit the myeloperoxidase-halide-H₂O₂ system in neutrophils, thereby reducing the production of cytotoxic reactive oxygen species. Furthermore, it can inhibit chemoattractant-induced signal transduction in neutrophils, which is crucial for their migration to sites of inflammation. This interference with G-protein coupled receptor signaling leads to a reduction in the inflammatory response.

Conclusion

This compound serves as a valuable tool in pharmaceutical research, particularly in studies involving drug metabolism and pharmacokinetics. Its deuteration provides a means to trace the metabolic fate of Acedapsone and to potentially alter its metabolic profile, offering advantages in both preclinical and clinical investigations. This guide provides a foundational understanding of its chemical characteristics, a plausible synthetic approach, and its biological context, which is intrinsically linked to its active metabolite, Dapsone. Further experimental validation of the properties and protocols outlined herein is encouraged for specific research applications.

References

Synthesis and Isotopic Purity of Acedapsone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acedapsone-d8. Acedapsone, the diacetylated prodrug of the antibacterial and antimalarial agent dapsone, is a subject of interest for various pharmaceutical studies. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, beginning with the deuteration of the parent drug, dapsone, followed by acetylation. The foundational method for the synthesis of the deuterated precursor, dapsone-d8, is detailed in the work of Tracy, J.W., et al. in the Journal of Labelled Compounds and Radiopharmaceuticals (2003, 46(2), 107-114).

Step 1: Synthesis of Dapsone-d8 (Precursor)

The key to synthesizing this compound is the preparation of its deuterated precursor, dapsone-d8. This is typically achieved through a platinum-catalyzed hydrogen-deuterium exchange reaction on dapsone.

Experimental Protocol:

-

Materials: Dapsone, Deuterium Oxide (D₂O, 99.8 atom % D), Platinum (IV) oxide (Adam's catalyst).

-

Procedure (based on Tracy et al., 2003):

-

A mixture of dapsone and a catalytic amount of platinum (IV) oxide is suspended in deuterium oxide.

-

The reaction mixture is heated in a sealed vessel at an elevated temperature (e.g., 150-180 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of the eight aromatic protons with deuterium.

-

After cooling, the catalyst is removed by filtration.

-

The D₂O is removed under reduced pressure.

-

The resulting deuterated dapsone (dapsone-d8) is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Acetylation of Dapsone-d8 to this compound

The final step is the acetylation of the amino groups of dapsone-d8 to yield this compound. This is a standard chemical transformation.[1]

Experimental Protocol:

-

Materials: Dapsone-d8, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (or another appropriate solvent).

-

Procedure:

-

Dapsone-d8 is dissolved in a mixture of pyridine and dichloromethane.

-

Acetic anhydride is added dropwise to the solution at room temperature.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

-

Purification is achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.

-

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield (%) | Isotopic Enrichment (atom % D) |

| 1 | Dapsone, D₂O, PtO₂ | Dapsone-d8 | 70-85 | > 98 |

| 2 | Dapsone-d8, Acetic Anhydride | This compound | 85-95 | > 98 |

Note: Yields and isotopic enrichment are estimates based on typical outcomes for such reactions and should be confirmed by experimental analysis.

Isotopic Purity and Chemical Purity Analysis

The determination of both isotopic and chemical purity is critical for the use of this compound as an internal standard.

Isotopic Purity Determination

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.

Experimental Protocol (General):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Data Acquisition: Mass spectra are acquired in full scan mode to observe the molecular ion cluster.

-

Data Analysis: The relative intensities of the isotopologues (M, M+1, M+2, etc.) are measured. The isotopic purity is calculated by comparing the observed distribution to the theoretical distribution for a given level of deuteration. The percentage of the d8 species is the primary indicator of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals in the aromatic region.

Experimental Protocol (General):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a known internal standard.

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis: The integrals of the residual proton signals in the aromatic region are compared to the integral of the internal standard to calculate the percentage of non-deuterated species.

Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized this compound and to quantify any non-deuterated acedapsone or other impurities.

Experimental Protocol (General):

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.

-

Detection: UV detection at the λmax of Acedapsone (approximately 286 nm).

-

Quantification: The peak area of this compound is compared to the total peak area of all components to determine the percentage of chemical purity.

Quantitative Purity Data Summary

| Analytical Method | Parameter Measured | Typical Specification |

| Mass Spectrometry | Isotopic Purity (% d8) | ≥ 98% |

| ¹H NMR | Isotopic Enrichment (atom % D) | ≥ 98% |

| HPLC-UV | Chemical Purity | ≥ 99% |

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic route to this compound from Dapsone.

Analytical Workflow for this compound

Caption: Workflow for the analysis of this compound purity.

References

Decoding the Certificate of Analysis: A Technical Guide to Acedapsone-d8

For researchers and professionals in drug development and metabolic studies, the quality and purity of stable isotope-labeled internal standards are paramount. Acedapsone-d8, a deuterated analog of the long-acting antibacterial and antimalarial prodrug Acedapsone, serves as a critical tool in pharmacokinetic and drug metabolism studies.[1][2] Its utility, however, is directly dependent on its certified quality, which is detailed in its Certificate of Analysis (CoA).

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis for this compound. It is designed to equip researchers, scientists, and quality control professionals with the knowledge to accurately interpret the data, understand the experimental methodologies, and confidently assess the suitability of the material for their applications.

Representative Certificate of Analysis: this compound

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined quality specifications. Below is a representative CoA for this compound, with the quantitative data summarized in structured tables for clarity.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | ACED-008D |

| Lot Number | AD8-25-001 |

| Chemical Formula | C₁₆H₈D₈N₂O₄S |

| Molecular Weight | 340.42 g/mol |

| CAS Number | Not available |

Physical and Chemical Properties

| Parameter | Result |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Melting Point | 288-292 °C |

Analytical Data

| Test | Method | Specification | Result |

| Chemical Purity | HPLC (UV, 295 nm) | ≥ 98.0% | 99.5% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% | 99.1% (d8) |

In-Depth Analysis of CoA Sections

Product Identification and Properties

This section provides the fundamental identifiers for the specific batch of this compound. The molecular formula and weight are adjusted to reflect the incorporation of eight deuterium atoms. The physical properties, such as appearance and solubility, offer initial qualitative checks and handling information.

Analytical Data: Ensuring Identity and Purity

This is the core of the CoA, providing quantitative evidence of the compound's quality. For a deuterated standard, this section is twofold: it confirms the chemical purity and structure, and it quantifies the extent and location of isotopic labeling.[3][4]

-

Chemical Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[5][6][7] It separates the main compound from any organic impurities. A result of 99.5% indicates that the sample is highly pure with minimal non-deuterated or other related chemical impurities.

-

Identity Confirmation (¹H NMR and Mass Spectrometry):

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a highly deuterated compound like this compound, the ¹H NMR spectrum is used to confirm the absence of proton signals at the positions where deuterium has been incorporated. The presence of expected signals from the non-deuterated parts of the molecule and the significant reduction or absence of signals from the deuterated phenyl rings confirm the structural integrity.[8][9]

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule. For this compound, the molecular ion peak should correspond to the increased mass due to the eight deuterium atoms. This confirms the overall incorporation of deuterium.[2][10]

-

-

Isotopic Purity and Enrichment (Mass Spectrometry): This is a critical parameter for a deuterated standard.[11][12][13]

-

Isotopic Purity refers to the percentage of deuterium at the labeled positions. An isotopic purity of 99.2 atom % D signifies a very high level of deuteration at the intended sites.[8]

-

Isotopic Enrichment specifies the percentage of molecules in the sample that contain the desired number of deuterium atoms (in this case, eight). A value of 99.1% for d8 indicates that the vast majority of the molecules are the fully deuterated this compound, with very low levels of d1-d7 species.[3][8]

-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the results presented in the CoA.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 295 nm.[7]

-

Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. The solution is injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the chemical purity.

2. ¹H NMR for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Procedure: A small amount of the this compound sample is dissolved in DMSO-d6. The ¹H NMR spectrum is acquired. The chemical shifts, signal integrations, and multiplicities are compared to the expected spectrum for Acedapsone, with the key confirmation being the significant reduction or absence of signals corresponding to the protons on the phenyl rings.

3. Mass Spectrometry for Identity and Isotopic Purity

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[14]

-

Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺. The high-resolution mass measurement confirms the elemental composition. The isotopic distribution of the molecular ion cluster is analyzed to determine the isotopic enrichment and purity by comparing the relative intensities of the peaks corresponding to the d0 to d8 species.[11][13]

Visualizing the Workflow and Logic

To better illustrate the processes behind generating a Certificate of Analysis, the following diagrams outline the experimental workflow and the logical relationship between the analytical tests.

Conclusion

The Certificate of Analysis for this compound is more than a simple declaration of quality; it is a detailed summary of rigorous scientific testing. For the discerning researcher, understanding the nuances of the CoA is essential for ensuring the accuracy, reproducibility, and validity of their experimental results. By carefully examining the data presented for chemical purity, structural identity, and isotopic enrichment, and by understanding the methodologies used to obtain this data, scientists can confidently utilize this compound as a reliable internal standard in their research endeavors.

References

- 1. Acedapsone - Wikipedia [en.wikipedia.org]

- 2. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. ijfmr.com [ijfmr.com]

- 6. pharmahealthsciences.net [pharmahealthsciences.net]

- 7. High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Mass spectrometry reveals synergistic effects of nucleotides, lipids, and drugs binding to a multidrug resistance efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Acedapsone-d8 in Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acedapsone-d8, a deuterated analog of Acedapsone, for its application in laboratory settings. This document outlines commercial suppliers, presents key technical data, details experimental protocols for its use as an internal standard, and illustrates its metabolic pathway and mechanism of action.

Commercial Availability of this compound

This compound, also known as N-Acetyl Dapsone-d8, is available from several commercial suppliers specializing in analytical standards and research chemicals. Researchers can source this compound from the following vendors:

-

LGC Standards: A prominent supplier of reference materials, offering N-Acetyl Dapsone-d8 (Major).[1]

-

MedchemExpress: Provides this compound, highlighting its use as a stable isotope-labeled compound for research.[2]

-

Simson Pharma Limited: A manufacturer and exporter of pharmaceutical standards, listing N-Acetyl Dapsone D8.[3]

-

Pharmaffiliates: Supplies N-Acetyl Dapsone-d8 (Major) as a metabolite and impurity standard.[4]

-

Clearsynth: Offers N-Acetyl Dapsone-d8 for use as an internal standard in GC- or LC-mass spectrometry.[5]

Technical Data of this compound

This compound is a deuterated form of Acedapsone, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Acedapsone and its metabolites by mass spectrometry. Key technical specifications are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-[4-[(4-Aminophenyl)sulfonyl]phenyl]-acetamide-d8 | [6] |

| Synonyms | N-Acetyl Dapsone-d8, Acetyldapsone-d8, MADDS-d8, Monoacetyldapsone-d8 | [4] |

| CAS Number | 1215635-13-4 | [3][4][7] |

| Molecular Formula | C₁₄H₆D₈N₂O₃S | [4][5] |

| Molecular Weight | 298.39 g/mol | [4][5][7] |

| Appearance | Pale Yellow Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

| Isotopic Purity | A representative lot is 73% d8, 23% d7, and 3% d6 with no d0. | [4] |

Experimental Protocols: Quantification of Dapsone and N-Acetyl Dapsone using this compound as an Internal Standard

This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Dapsone and its metabolite, N-Acetyl Dapsone, in biological matrices such as human plasma. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol based on established methodologies.[8]

Materials and Reagents

-

This compound (Internal Standard)

-

Dapsone and N-Acetyl Dapsone reference standards

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Tertiary butyl methyl ether

-

Formic acid

-

Ultrapure water

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a clean microcentrifuge tube, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex the mixture for 10 seconds.

-

Add 1 mL of tertiary butyl methyl ether for extraction.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase column, such as a Chromolith C18 (100 mm x 4.6 mm) or equivalent.[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and 2 mM ammonium acetate.[8]

-

Flow Rate: 0.8 mL/min.[8]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific ion transitions to be monitored are:

Data Analysis

The concentration of Dapsone and N-Acetyl Dapsone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.

Metabolic Pathway and Mechanism of Action

Metabolism of Acedapsone

Acedapsone is a prodrug that is slowly metabolized in the body to its active form, Dapsone. This metabolic conversion involves a two-step deacetylation process. First, Acedapsone (diacetyldapsone or DADDS) is deacetylated to monoacetyldapsone (MADDS). Subsequently, MADDS is further deacetylated to yield Dapsone (DDS).[9]

Mechanism of Action of Dapsone

The antimicrobial activity of Dapsone, the active metabolite of Acedapsone, stems from its ability to inhibit the synthesis of folic acid in susceptible microorganisms, such as Mycobacterium leprae.[1][2] Dapsone acts as a competitive antagonist of para-aminobenzoic acid (PABA) and inhibits the enzyme dihydropteroate synthase.[3][4][10] This enzyme is crucial for the conversion of PABA to dihydropteroic acid, a key step in the bacterial folic acid synthesis pathway. By blocking this pathway, Dapsone prevents the synthesis of essential nucleic acids, thereby inhibiting bacterial growth.[2]

Conclusion

This compound is a valuable tool for researchers and drug development professionals engaged in pharmacokinetic and bioanalytical studies of Dapsone and its metabolites. Its commercial availability from reputable suppliers ensures access to high-quality material for laboratory use. The detailed experimental protocol provided in this guide serves as a practical starting point for developing robust and reliable analytical methods. Furthermore, understanding the metabolic pathway of Acedapsone and the mechanism of action of its active form, Dapsone, is crucial for interpreting experimental results and for the broader context of drug efficacy and development.

References

- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 3. Chemical Structure of Dapsone: Uses, Dosage & Side Effects [medicoverhospitals.in]

- 4. picmonic.com [picmonic.com]

- 5. clearsynth.com [clearsynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. hexonsynth.com [hexonsynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Precision: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accurate, reproducible, and reliable data is paramount. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of deuterated internal standards, the gold standard for robust bioanalysis. By offering a chemically identical yet mass-differentiated analog to the analyte of interest, deuterated standards provide an unparalleled solution to mitigate the inherent variability in complex sample matrices and analytical instrumentation.[1]

Core Principles: The "Perfect" Internal Standard

An ideal internal standard (IS) should perfectly mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable, non-radioactive isotope, deuterium (²H or D), come remarkably close to this ideal.[1][2]

The fundamental principle lies in their near-identical physicochemical properties to the unlabeled analyte.[1] This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1][3] Consequently, any variations in sample preparation, injection volume, or instrument response are effectively normalized.[4] The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the mass difference, typically +1 Da for each deuterium atom incorporated.[5]

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis.[6] A known quantity of the deuterated standard is added to the sample at the earliest stage of the sample preparation process.[6] This "spiking" establishes a fixed ratio of the native analyte to its heavier isotopic counterpart.[6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the initial concentration of the analyte can be accurately determined, irrespective of sample losses or signal fluctuations during analysis.[4][7]

Key Advantages of Deuterated Standards

The adoption of deuterated standards in quantitative mass spectrometry assays offers a multitude of benefits, leading to higher quality and more reliable data.

-

Enhanced Quantitative Accuracy: Deuterated analogs co-elute with the analytes, minimizing signal distortion and providing a more accurate representation of the true analyte concentration.[5]

-

Improved Reproducibility and Precision: By compensating for variations in sample handling and instrument response, deuterated standards significantly reduce the overall variability of an assay, leading to more precise and reproducible results across multiple analytical runs.[2][5]

-

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization of an analyte, leading to ion suppression or enhancement.[2] Since the deuterated standard has nearly identical ionization properties and co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate signal normalization.[2][7]

-

Compensation for Sample Preparation Variability: Losses of the analyte can occur during various sample preparation steps such as extraction, evaporation, and reconstitution.[2] As the deuterated standard is subject to the same losses, the ratio of the analyte to the standard remains constant, ensuring accurate quantification.[7]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][5]

Quantitative Data Presentation

The use of deuterated internal standards demonstrably improves assay performance. The following tables summarize comparative data from studies evaluating analytical methods with and without deuterated standards.

Table 1: Comparison of Assay Performance for an Anticancer Agent

| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Anticancer Agent | Structural Analogue | -3.2 | 8.6 |

| Anticancer Agent | Deuterated (SIL) | 0.3 | 7.6 |

Data sourced from a study on an anticancer agent, highlighting a significant improvement in both precision and accuracy with a deuterated internal standard.[8]

Table 2: Inter-patient Coefficient of Variation (CV%) in Therapeutic Drug Monitoring of Sirolimus

| Analyte | Internal Standard | Inter-patient CV (%) |

| Sirolimus | Desmethoxyrapamycin (DMR) | 7.6 - 9.7 |

| Sirolimus | Deuterated Sirolimus (SIR-d3) | 2.7 - 5.7 |

Data from a therapeutic drug monitoring assay for sirolimus, showing consistently lower coefficients of variation when using a deuterated internal standard.[8]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key aspects of their use.

Synthesis of Deuterated Standards

The production of high-quality deuterated standards is a critical first step. Common synthesis approaches include:

-

Catalytic Deuteration: This method involves the use of catalysts like palladium or platinum under deuterium gas (D2) to selectively introduce deuterium into the molecule.

-

Chemical Exchange: This process utilizes a deuterium source to replace labile protons on the analyte molecule.

-

Custom Synthesis: For complex molecules or specific labeling patterns, a complete chemical synthesis from deuterated precursors may be necessary.[5][9]

Regardless of the method, the final product must undergo rigorous quality control to confirm its chemical structure and isotopic purity, which should ideally be ≥98%.[5][7]

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is crucial for quantitative analysis.

-

Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent at a high concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Create a series of working standard solutions of the analyte by serially diluting the stock solution to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that will be added to all samples.[10]

Sample Preparation

The internal standard should be introduced at the earliest possible stage to account for variability throughout the entire sample preparation process.[8]

-

Spiking: To a known volume of the biological sample (e.g., plasma, whole blood, urine), add a small, fixed volume of the internal standard working solution.[8]

-

Protein Precipitation: For biological samples, proteins are typically removed by adding a precipitating agent such as acetonitrile or methanol containing the deuterated internal standard.

-

Vortexing and Centrifugation: Thoroughly mix the sample to ensure complete protein precipitation, followed by centrifugation at high speed to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer the clear supernatant containing the analyte and internal standard to a clean vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

-

Chromatographic Separation: Develop a liquid chromatography method that provides good separation of the analyte from potential matrix interferences. Ideally, the deuterated standard should co-elute perfectly with the analyte.[3] However, a slight shift in retention time due to the "deuterium isotope effect" can sometimes occur.[3][11]

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in positive or negative ion mode depending on the analyte's properties.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard are monitored.[8][10]

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard for all samples, calibrators, and quality controls.[10]

-

Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.[10]

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. benchchem.com [benchchem.com]

- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

Acedapsone-d8 Stability and Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and storage considerations for Acedapsone and its parent compound, Dapsone. As of the latest literature review, specific stability data for Acedapsone-d8 is not publicly available. The information presented herein is based on studies of the non-deuterated analogues and should be used as a guide for establishing appropriate stability testing protocols for this compound. The replacement of hydrogen with deuterium can alter a molecule's physicochemical properties, potentially impacting its stability profile. Therefore, experimental verification of this compound stability is critical.

Introduction to Acedapsone and the Significance of Deuteration

Acedapsone is a long-acting prodrug of the antibacterial and antimalarial agent, Dapsone.[1][2] It functions by slowly metabolizing to Dapsone, thereby providing sustained therapeutic levels of the active drug.[2] The deuteration of pharmaceuticals, a process where one or more hydrogen atoms are replaced by deuterium, is a strategy employed to modify a drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect).[3] This can result in a longer biological half-life and potentially altered pharmacokinetic properties.[4][][6] While this modification is primarily aimed at improving metabolic stability, it may also influence the compound's intrinsic chemical stability.

Solid-State Stability of Acedapsone

The solid-state stability of an active pharmaceutical ingredient (API) is crucial for its formulation, storage, and handling. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact stability.

A study on the polymorphs of Acedapsone identified five different crystalline forms (I-V) and an amorphous phase.[7][8] The stability of these forms was found to be dependent on the method of preparation and storage conditions.[7][8]

Table 1: Polymorphic Stability of Acedapsone

| Polymorph | Preparation Method | Stability Observation |

| Form V | Spray drying | Metastable; converts to Form III at room temperature after 6 hours.[7][8] |

| Form IV | Slow cooling of the melt (from amorphous) | Transforms to Form III at room temperature.[7][8] |

| Form III | Transformation from Form IV or V | More stable than Form IV and V at room temperature.[7][8] |

| Form I | Fast cooling of the melt; holding in a sealed tube at high temperature and pressure | Kinetically most stable form.[7] |

| Form II | Slurry conditions | Thermodynamically most stable form.[7] |

Key Takeaway: The solid form of Acedapsone can significantly influence its stability. The existence of a metastable form that rapidly converts at room temperature highlights the importance of controlling crystallization and storage conditions.[7][8]

Degradation Profile of Dapsone (Parent Compound)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Several studies have investigated the stability of Dapsone under various stress conditions.

Table 2: Summary of Dapsone Forced Degradation Studies

| Stress Condition | Conditions | Observed Degradation | Degradation Products Identified | Reference |

| Hydrolysis (Acidic) | 1 M HCl at 60°C for 3 hours | 31% degradation | Not specified | [9] |

| 1 M HCl at 80°C for 12 hours | Significant degradation | Not specified | [10] | |

| Hydrolysis (Basic) | 1 M NaOH at 60°C for 3 hours | 9% degradation | Not specified | [9] |

| 1 M NaOH at 80°C for 12 hours | Significant degradation | Not specified | [10] | |

| Oxidation | 3% H₂O₂ at 60°C for 3 hours | 27% degradation | Not specified | [9] |

| 30% H₂O₂ at ambient temperature for 120 hours | Significant degradation (amount recovered was around the limit of quantification) | Not specified | [10] | |

| Photochemical | Exposure to UV-C light (254 nm) for 4 hours | 72.1% degradation | Aniline | [10] |

| Exposure to sunlight | Significant degradation | Aniline | [10] | |

| Thermal (Dry Heat) | Not specified | No significant degradation | Not applicable | [11] |

| Thermal (Solution) | 80°C for 12 hours | No significant degradation | Not applicable | [10] |

Key Takeaways:

-

Dapsone is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic conditions.[9][10]

-

Photodegradation appears to be a significant pathway, with aniline identified as a degradation product.[10] This suggests that both Acedapsone and this compound should be protected from light.

-

Dapsone is relatively stable to dry heat and thermal stress in solution.[10][11]

Recommended Storage Conditions

Based on the available data for Dapsone and the general principles of pharmaceutical stability, the following storage conditions are recommended for this compound, pending specific stability studies.

Table 3: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). | To minimize the potential for thermal degradation and polymorphic transitions. |

| Light | Protect from light. Store in light-resistant containers. | Dapsone is susceptible to photodegradation.[10] |

| Humidity | Store in a dry place. Use of desiccants may be considered for bulk storage. | To prevent potential hydrolysis. |

| Packaging | Store in well-closed containers. | To protect from moisture and environmental contaminants. |

Experimental Protocols for Stability Testing

The following are generalized experimental protocols based on the forced degradation studies of Dapsone. These can be adapted for initiating stability studies of this compound.

General Stability-Indicating Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent drug from its degradation products. The method should be validated according to ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method.

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M hydrochloric acid. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 3-12 hours). Neutralize the solution before analysis.[9][10]

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M sodium hydroxide. Heat the solution (e.g., at 60-80°C) for a defined period. Neutralize the solution before analysis.[9][10]

-

Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature or elevated temperature for a defined period, protected from light.[9][10]

-

Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.[10]

-

Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., UV-C at 254 nm and exposure to a xenon lamp).[10]

Visualizations

Dapsone Photodegradation Pathway

Caption: Proposed photodegradation of Dapsone to Aniline.

General Workflow for Stability Testing

Caption: A typical workflow for pharmaceutical stability testing.

Conclusion and Future Work

While specific stability data for this compound is currently lacking, the information available for Acedapsone and Dapsone provides a solid foundation for initiating stability assessment. The key concerns for the non-deuterated analogues are polymorphic stability and degradation via hydrolysis, oxidation, and particularly photolysis. It is imperative that dedicated stability studies are conducted on this compound to determine its intrinsic stability, establish appropriate storage and handling procedures, and ensure its quality, safety, and efficacy throughout its shelf life. These studies should focus on the impact of deuteration on the known degradation pathways of the parent compound.

References

- 1. Acedapsone - Wikipedia [en.wikipedia.org]

- 2. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 6. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of Acedapsone-d8

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a certified Safety Data Sheet (SDS). Users should always consult the SDS provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety protocols. The safety profile of Acedapsone-d8 is not extensively documented; therefore, this guide infers potential hazards from its parent compound, Acedapsone, and its active metabolite, Dapsone. Deuterated compounds are generally assumed to have a similar toxicological profile to their non-deuterated counterparts.

Chemical Identification

This compound is the deuterated form of Acedapsone, a long-acting prodrug of the antimicrobial and antimalarial agent, Dapsone.[1][2]

| Identifier | Value | Source |

| Analyte Name | N-Acetyl Dapsone-d8 | LGC Standards[3] |

| Synonym | Dapsone-d8 | Cayman Chemical[4] |

| IUPAC Name | N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | LGC Standards[3] |

| CAS Number | 1215635-13-4 | LGC Standards[3] |

| Molecular Formula | C₁₄H₆D₈N₂O₃S | LGC Standards[3] |

| Molecular Weight | 298.39 g/mol | LGC Standards[3] |

Hazard Identification and Classification

While some suppliers may not classify this compound under the Globally Harmonized System (GHS), the toxicological properties of the parent compound, Dapsone, warrant significant caution.[4] The following potential hazards are based on GHS classifications for Dapsone.[5][6]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5][6] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[5][6] |

| STOT - Single Exposure | Category 2 | H371: May cause damage to organs (specifically Blood).[5][6] |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs (Blood, spleen, Liver) through prolonged or repeated exposure.[5] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5][6] |

Signal Word: Danger[5]

Hazard Pictograms:

Physical and Chemical Properties

The properties listed are for the non-deuterated Acedapsone unless otherwise specified.

| Property | Value | Source |

| Appearance | White or slightly yellow crystalline powder. | [7][8] ChemicalBook |

| Melting Point | 289-292 °C | ChemicalBook |

| Solubility | Almost insoluble in water. S[7][8]oluble in alcohol, methanol, acetone, and dilute hydrochloric acid. | [9] ChemicalBook, [7][8]PubChem |

| Molecular Weight (Acedapsone) | 332.37 g/mol | Wikipedia |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following workflows and procedures are recommended.

Hierarchy of Controls for Chemical Handling

Engineering controls are the most effective way to minimize exposure. The following diagram illustrates the standard hierarchy of controls that should be applied.

Caption: Hierarchy of controls for managing chemical risk.

Recommended Safe Handling Protocol

This protocol outlines the essential steps for handling this compound in a laboratory setting.

-

Preparation and Precaution:

-

Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including:

-

Nitrile or other chemically resistant gloves.

-

A properly fitted lab coat.

-

ANSI-approved safety goggles or a face shield.

-

-

[5]3. Weighing and Solution Preparation:

- Handle the solid compound carefully to avoid generating dust. [5] * Use anti-static measures where appropriate.

- If preparing solutions, add the solid to the solvent slowly. Dapsone is soluble in methanol, alcohol, and acetone.

[9]4. Storage:

- Store the compound in a tightly closed, properly labeled container. [5] * Keep in a cool, dry, and well-ventilated area away from incompatible materials. [5] * The parent compound, Dapsone, is noted to be light-sensitive. S[5]tore protected from light.

-

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains, as it is toxic to aquatic life.

-

[5][6]#### 4.3 Experimental Workflow: Compound Handling

The following diagram outlines a logical workflow for researchers from receiving the compound to final disposal.

Caption: Standard laboratory workflow for handling chemical compounds.

Emergency Procedures

First-Aid Measures

These measures are based on data for Dapsone and should be administered by trained personnel while seeking immediate medical attention.

[5][6]| Exposure Route | First-Aid Procedure | | --- | --- | | Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth. M[5]ake the victim drink water (two glasses at most). |[5] | Inhalation | Move the person to fresh air. If breathing is difficult, call a physician. |[5] | Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician. |[5] | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. |[5]

Spill Response Protocol

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Caption: Decision workflow for responding to a chemical spill.

For a small spill of solid Dapsone, it is recommended to dampen the material with acetone, transfer it to a suitable container, and use absorbent paper with acetone to clean the area. A[9]ll sources of ignition should be removed first.

[9]### 6.0 Toxicological Information

Acedapsone is a prodrug that is slowly metabolized to Dapsone. T[10][11]he primary toxicological concerns are related to Dapsone.

-

Acute Effects: Ingestion can lead to methemoglobinemia, with symptoms including headache, dizziness, nausea, and cyanosis (bluish skin discoloration). *[12][13] Chronic Effects: Prolonged or repeated exposure may cause damage to the blood (hemolytic anemia), spleen, and liver. *[5] Reproductive Toxicity: Dapsone is classified as a substance that may damage fertility or the unborn child.

[5][6]Due to these significant potential health effects, it is critical for all researchers, particularly those of child-bearing potential, to understand the risks and employ stringent safety measures to prevent exposure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acedapsone - Wikipedia [en.wikipedia.org]

- 3. N-Acetyl Dapsone-d8 (Major) | LGC Standards [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. acedapsone CAS#: 77-46-3 [m.chemicalbook.com]

- 8. acedapsone | 77-46-3 [chemicalbook.com]

- 9. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acedapsone [drugcentral.org]

- 12. Dapsone (PIM 167) [inchem.org]

- 13. A case of acute dapsone poisoning: toxicological data and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Acedapsone in Human Plasma Using Acedapsone-d8 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acedapsone, a long-acting prodrug of dapsone, is a key therapeutic agent in the treatment of leprosy.[1][2] Accurate quantification of Acedapsone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Acedapsone in human plasma. The use of a stable isotope-labeled internal standard, Acedapsone-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4]

This method is intended to be a comprehensive guide for researchers and analysts, providing a detailed protocol from sample preparation to data acquisition and analysis. The validation of this method should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6][7]

Experimental

Materials and Reagents

-

Acedapsone reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Type I, ultrapure)

-

Human plasma (K2EDTA as anticoagulant)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for Acedapsone and this compound are detailed in Table 3.

Table 3: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acedapsone | 333.1 | 156.1 | 25 |

| This compound (IS) | 341.1 | 164.1 | 25 |

Note: Collision energy and other source parameters may require optimization for the specific instrument used.

Protocols

1. Standard and Quality Control (QC) Stock Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Acedapsone and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Acedapsone primary stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve construction.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

2. Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the appropriate Acedapsone working standard solutions to achieve a concentration range of 1 - 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

3. Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank, to which 25 µL of 50:50 methanol:water is added.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow Diagrams

Method Validation Summary

The developed method should be validated according to regulatory guidelines.[5][8] Key validation parameters are summarized in Table 4.

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |

| Accuracy & Precision | Intra- and inter-day accuracy within 85-115% of the nominal concentration (80-120% for LLOQ). Intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |

| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability in plasma should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. |

Results and Discussion

This LC-MS/MS method provides a robust and reliable approach for the quantification of Acedapsone in human plasma. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis, effectively minimizing the impact of matrix effects and ensuring data integrity. The simple protein precipitation protocol allows for high-throughput sample processing, making it suitable for large-scale clinical and non-clinical studies. The chromatographic conditions are optimized to provide good peak shape and resolution, separating Acedapsone from endogenous plasma components. The mass spectrometric detection using MRM provides excellent selectivity and sensitivity, allowing for the quantification of Acedapsone at low ng/mL levels.

The described LC-MS/MS method, utilizing this compound as an internal standard, is suitable for the quantitative determination of Acedapsone in human plasma. This method is sensitive, selective, and robust, making it a valuable tool for pharmacokinetic and other drug development studies of Acedapsone. Prior to implementation for routine analysis, a full validation of the method should be conducted in accordance with regulatory requirements.

References

- 1. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acedapsone - Wikipedia [en.wikipedia.org]

- 3. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]

- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 6. moh.gov.bw [moh.gov.bw]

- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Application Notes and Protocols: Acedapsone-d8 for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedapsone, a diacetylated derivative of dapsone, acts as a long-acting prodrug, slowly releasing the parent compound, dapsone, which possesses antimicrobial and anti-inflammatory properties.[1] The use of a deuterated analog, Acedapsone-d8, in pharmacokinetic (PK) studies offers significant advantages in distinguishing the administered drug from its endogenously produced metabolites and in providing a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Deuterated compounds can sometimes exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts, potentially leading to improved drug characteristics such as a longer half-life.[2][3]

This document provides a detailed protocol for conducting a pharmacokinetic study of this compound, including the bioanalytical method for quantification and expected pharmacokinetic parameters.

Experimental Protocols

Animal Model and Dosing

A suitable animal model for this study would be male Sprague-Dawley rats (250-300g).

-

Formulation: this compound is formulated as a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose in sterile water for injection.

-

Dose Administration: A single dose of 10 mg/kg of this compound is administered via oral gavage.

Sample Collection

Blood samples (approximately 200 µL) are collected from the tail vein at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.

Sample Processing

-

Blood samples are collected into tubes containing K2EDTA as an anticoagulant.

-

The samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

The resulting plasma is transferred to clean polypropylene tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound and Dapsone-d8

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and its primary metabolite, dapsone-d8, in plasma samples.[4]

-

Sample Preparation: A solid-phase extraction (SPE) method is utilized for sample cleanup and concentration.[4]

-

To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., Dapsone-d4).

-

Vortex for 30 seconds.

-

Add 200 µL of 5mM Ammonium Acetate and vortex.[4]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% methanol in HPLC water.

-

Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile: 5mM Ammonium Acetate Solution).[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (to be determined based on the exact mass of this compound)